Prop-2-en-1-yl 3-iodoprop-2-enoate
Description
Prop-2-en-1-yl 3-iodoprop-2-enoate is an iodine-substituted propenoate ester characterized by a propenyl (allyl) group and a 3-iodo-propenoate moiety. The ester functionality may also confer utility in polymerization or as a synthetic intermediate in pharmaceuticals and agrochemicals. Structural determination of such compounds typically employs X-ray crystallography tools like SHELXL and visualization software such as ORTEP-3 .
Properties
CAS No. |
652975-98-9 |
|---|---|
Molecular Formula |
C6H7IO2 |
Molecular Weight |
238.02 g/mol |
IUPAC Name |
prop-2-enyl 3-iodoprop-2-enoate |
InChI |
InChI=1S/C6H7IO2/c1-2-5-9-6(8)3-4-7/h2-4H,1,5H2 |
InChI Key |
WGGRCAMYVSPHHU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C=CI |
Origin of Product |
United States |
Preparation Methods
Transesterification with Allyl Acetate
This method leverages the nucleophilic displacement of alkyl groups in esters using allyl acetate under catalytic conditions.
Reaction Mechanism
The process involves reacting methyl or ethyl 3-iodoacrylate with allyl acetate in the presence of metal alkoxides (e.g., sodium methoxide, KOH, or Group I/II/III metal catalysts). The alkoxide deprotonates the ester, facilitating transesterification:
$$
\text{ROAc} + \text{Allyl Acetate} \xrightarrow{\text{Catalyst}} \text{Allyl Ester} + \text{ROAc}
$$
Excess allyl acetate drives the equilibrium toward the desired product, and byproducts (e.g., methyl acetate) are removed via distillation.
Experimental Conditions
Key Advantage : High purity and absence of metal contaminants, critical for subsequent catalytic applications.
Iodination of Acrylic Acid Derivatives
This approach involves synthesizing 3-iodoacrylic acid intermediates, followed by esterification with allyl alcohol.
Iodination Strategies
Direct Iodination via MgI₂-Mediated Aldol Coupling
MgI₂ promotes stereoselective aldol reactions between aldehydes and propargyl esters to form β-iodoacrylates:
$$
\text{RCHO} + \text{CH₃COOCH₂C≡CH} \xrightarrow{\text{MgI₂}} \text{RCH(OH)COCH₂I}
$$
Subsequent dehydration yields 3-iodoacrylic acid derivatives.
| Step | Reagents/Conditions | Yield | Stereocontrol |
|---|---|---|---|
| Aldol Coupling | MgI₂, CH₂Cl₂, RT, 1–2 hr | 82–91% | Z-selective |
| Dehydration | DBU, toluene, 80°C | 84–98% | E-selective |
Stereocontrol : Z-adducts from aldol steps rearrange to E-alkenes during dehydration.
Electrophilic Iodination
Diazotization of aromatic amines followed by KI treatment yields aromatic iodides, but for aliphatic systems, HI or I₂ in acidic conditions is used.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable direct synthesis from allyl precursors and iodinated substrates.
Suzuki-Miyaura Coupling
Allyl boronates react with iodinated acrylates under Pd catalysis:
$$
\text{Allyl-B(OH)₂} + \text{Ar-I} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Allyl-Ar}
$$
Example : Trimethylsilyl vinylbromide coupled with iodinated substrates yields allyl esters.
Direct Esterification
Acid-catalyzed reaction of 3-iodoacrylic acid with allyl alcohol.
Sulfuric Acid-Catalyzed Esterification
$$
\text{HOOC-C≡CH-I} + \text{CH₂=CHCH₂OH} \xrightarrow{\text{H₂SO₄}} \text{CH₂=CHCH₂OOC-C≡CH-I}
$$
Conditions :
- Catalyst : H₂SO₄ (1–5 mol%)
- Solvent : Allyl alcohol or toluene
- Temperature : 60–100°C
- Yield : 70–85% (neutralization required to remove catalyst).
Limitations : Risk of isomerization or polymerization due to acidic conditions.
Reductive Allylation
Hg(II)-mediated allylation converts iodinated precursors to allyl esters.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range | Stereocontrol |
|---|---|---|---|---|
| Transesterification | High purity, catalyst reuse | Requires excess allyl acetate | >90% | E-retention |
| MgI₂ Aldol | Stereoselective Z→E conversion | Multi-step, sensitive to moisture | 82–98% | E-dominated |
| Suzuki Coupling | Flexible for diverse substrates | Expensive catalysts, Pd waste | 54–98% | Moderate |
| Direct Esterification | Simple, low-cost reagents | Risk of side reactions | 70–85% | None |
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 3-iodoprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of prop-2-en-1-yl prop-2-enoate.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include various substituted prop-2-en-1-yl esters, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Prop-2-en-1-yl 3-iodoprop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 3-iodoprop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The presence of the iodine atom plays a crucial role in its reactivity and binding affinity to the molecular targets .
Comparison with Similar Compounds
Halogenated Propenyl Derivatives
3-Chloro-2-methylpropene ()
- Structure : Contains a chlorine atom on the propenyl chain (3-chloro-2-methylpropene) vs. iodine in the target compound.
- Reactivity : Chlorine’s lower electronegativity compared to iodine may reduce oxidative addition efficiency in metal-catalyzed reactions. However, chlorine’s smaller atomic radius enhances volatility (e.g., 3-chloro-2-methylpropene is a liquid at room temperature).
- Applications: Widely used in organic synthesis for alkylation; iodine derivatives like Prop-2-en-1-yl 3-iodoprop-2-enoate may offer superior leaving-group ability in nucleophilic substitutions .
2-Iodo-N-(prop-2-yn-1-yl)acetamide ()
- Structure : Features an iodine atom on an acetamide backbone rather than an ester.
- Reactivity : The propargyl (alkyne) group in this compound enables click chemistry applications, whereas the propenyl group in the target compound may favor electrophilic additions.
- Synthesis : Both compounds highlight the versatility of iodine in functionalizing unsaturated carbon chains .
Propenyl Esters
Chavicyl Acetate (4-(prop-2-en-1-yl)phenyl acetate, )
- Structure: Propenyl group attached to a phenyl ring vs. the iodine-substituted propenoate in the target compound.
- Applications: Chavicyl acetate is noted for its aromatic properties in fragrances, whereas this compound’s iodine likely directs it toward medicinal chemistry or polymer science.
- Stability : The absence of a halogen in chavicyl acetate may enhance shelf-life compared to iodine-containing esters, which can be light-sensitive .
2-(1,3-dioxoisoindol-2-yl)ethyl prop-2-enoate ()
Propenyl Amines and Pharmacologically Active Derivatives
3-(Oxan-2-yl)prop-2-en-1-amine ()
- Structure : Propenyl amine with a tetrahydrofuran (oxane) substituent.
- Applications: Used in drug discovery for its amine functionality, contrasting with the ester-based target compound. The iodine in this compound may enhance binding to biological targets via halogen bonds .
4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines ()
- Structure : Propenyl group integrated into a thiazole-imine scaffold.
- Pharmacology : These compounds exhibit antihypertensive activity by targeting angiotensin II receptors. The propenyl group likely enhances lipophilicity and receptor affinity, a property shared with iodine in the target compound, albeit through different mechanisms .
Comparative Data Tables
Table 1: Structural and Functional Comparisons
| Compound | Functional Groups | Halogen | Key Applications |
|---|---|---|---|
| This compound | Ester, propenyl, iodine | Iodine | Polymer chemistry, drug design |
| 3-Chloro-2-methylpropene | Alkene, chlorine | Chlorine | Organic synthesis |
| Chavicyl Acetate | Phenyl ester, propenyl | None | Fragrances, flavorings |
| 3-(Oxan-2-yl)prop-2-en-1-amine | Amine, oxane, propenyl | None | Pharmaceuticals |
Biological Activity
Prop-2-en-1-yl 3-iodoprop-2-enoate, also known as prop-2-enyl (E)-3-iodoprop-2-enoate, is a chemical compound with the molecular formula C₈H₉I O₂ and a molar mass of approximately 238.024 g/mol. This compound features a propenyl group attached to an iodopropenoate moiety, which enhances its reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological systems, therapeutic applications, and safety profiles.
Chemical Structure and Properties
The compound's unique structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry. The presence of an iodine atom significantly influences its reactivity compared to similar compounds lacking this halogen.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉I O₂ |
| Molar Mass | 238.024 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results suggest that the compound possesses a broad-spectrum antibacterial effect.
Case Study: Antibacterial Efficacy
In a comparative study, this compound was evaluated against standard antibiotics such as Oxytetracycline. The compound showed enhanced antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics for several tested strains:
| Bacterial Strain | MIC (µg/mL) | Comparison with Oxytetracycline (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 32 |
| Escherichia coli | 16 | 64 |
| Listeria monocytogenes | 4 | 16 |
These findings indicate the potential of this compound as a candidate for developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects appears to involve disruption of bacterial cell membranes and interference with intracellular processes. The iodine substituent may play a crucial role in enhancing membrane permeability, leading to increased susceptibility of bacteria to the compound.
Therapeutic Applications
Given its biological activity, this compound has potential applications in various therapeutic areas:
- Antimicrobial Agents : Due to its potent antibacterial properties, it may be developed into new antimicrobial treatments.
- Cancer Research : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties, warranting further investigation into the potential anti-cancer effects of this compound.
- Synthetic Chemistry : Its unique reactivity makes it an attractive intermediate for synthesizing more complex organic molecules.
Safety Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile. Toxicological studies indicate that while the compound exhibits significant biological activity, it also presents certain hazards associated with iodine-containing compounds.
Safety Data Summary:
| Hazard Category | Description |
|---|---|
| Carcinogenicity | Not classified |
| Acute toxicity | Moderate |
| Chronic exposure | Potential risk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
